molecular formula C7H9NO3 B12869629 methyl 4-formyl-2,3-dihydro-1H-pyrrole-2-carboxylate CAS No. 222420-87-3

methyl 4-formyl-2,3-dihydro-1H-pyrrole-2-carboxylate

Cat. No.: B12869629
CAS No.: 222420-87-3
M. Wt: 155.15 g/mol
InChI Key: IFWKHCDMKMUKFQ-UHFFFAOYSA-N
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Description

Methyl 4-formyl-2,3-dihydro-1H-pyrrole-2-carboxylate is a heterocyclic organic compound It features a pyrrole ring, which is a five-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-formyl-2,3-dihydro-1H-pyrrole-2-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of a substituted pyrrole with an aldehyde in the presence of a catalyst. The reaction conditions often include the use of solvents such as methanol or ethanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-formyl-2,3-dihydro-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-formyl-2,3-dihydro-1H-pyrrole-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4-formyl-2,3-dihydro-1H-pyrrole-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The formyl group can form covalent bonds with nucleophilic sites on proteins, leading to changes in their function. The pyrrole ring can also participate in π-π interactions with aromatic residues in proteins, affecting their stability and activity .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-carboxy-2,3-dihydro-1H-pyrrole-2-carboxylate
  • Methyl 4-hydroxymethyl-2,3-dihydro-1H-pyrrole-2-carboxylate
  • Methyl 4-aminomethyl-2,3-dihydro-1H-pyrrole-2-carboxylate

Uniqueness

Methyl 4-formyl-2,3-dihydro-1H-pyrrole-2-carboxylate is unique due to the presence of the formyl group, which imparts distinct reactivity compared to its analogs. This functional group allows for specific chemical transformations that are not possible with the carboxyl, hydroxymethyl, or aminomethyl derivatives .

Properties

CAS No.

222420-87-3

Molecular Formula

C7H9NO3

Molecular Weight

155.15 g/mol

IUPAC Name

methyl 4-formyl-2,3-dihydro-1H-pyrrole-2-carboxylate

InChI

InChI=1S/C7H9NO3/c1-11-7(10)6-2-5(4-9)3-8-6/h3-4,6,8H,2H2,1H3

InChI Key

IFWKHCDMKMUKFQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CC(=CN1)C=O

Origin of Product

United States

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